N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
Description
Properties
Molecular Formula |
C14H10N6O |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H10N6O/c21-14(10-2-4-13-17-18-19-20(13)8-10)16-11-3-1-9-5-6-15-12(9)7-11/h1-8,15H,(H,16,21) |
InChI Key |
ZSZODUIWVJRNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Ugi–Cadogan Cascade Reaction
A two-step protocol involving an azido-Ugi 4CR followed by N-acylation–cyclization was reported for tetrazole-linked imidazo[1,5-a]pyridines. Adaptation of this method for the target compound could proceed as follows:
-
Step 1 : React 1H-indol-6-carbaldehyde with an isocyanide, amine, and sodium azide in methanol to form a UT-4CR adduct.
-
Step 2 : Deprotect the trityl group and cyclize using acetic anhydride to form the tetrazolo[1,5-a]pyridine core.
-
Step 3 : Introduce the carboxamide group via amidation with an indole-derived amine.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| UT-4CR | Aldehyde, isocyanide, amine, NaN₃, MeOH, rt, 18 h | 85 | |
| Cyclization | Acetic anhydride, 75°C, 1 h | Quantitative | |
| Amidation | EDC/HOBt, DCM, rt, 12 h | 65–85 |
This method leverages the versatility of MCRs to minimize steps while achieving good yields.
Cross-Coupling Strategies
Suzuki–Miyaura coupling enables direct aryl–aryl bond formation, critical for attaching the indole moiety.
Suzuki Coupling with Indole Boronic Acid
A brominated tetrazolo[1,5-a]pyridine intermediate undergoes cross-coupling with 1H-indol-6-ylboronic acid. This approach is exemplified in the synthesis of aryl-substituted tetrazolo[1,5-a]pyridines.
Procedure :
-
Step 1 : Synthesize 8-bromotetrazolo[1,5-a]pyridine via reaction of 3-bromo-2-chloropyridine with sodium azide.
-
Step 2 : Couple with 1H-indol-6-ylboronic acid using Pd(PPh₃)₄, K₂CO₃, and DME/H₂O at 80°C.
-
Step 3 : Introduce the carboxamide group via reaction with an isocyanate or acyl chloride.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | 3-Bromo-2-chloropyridine, NaN₃, HCl, EtOH/H₂O, 120°C, 24 h | 82 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 6 h | 73–92 |
This method ensures regioselective attachment of the indole group.
Cyclocondensation Reactions
Cyclocondensation between hydrazonopropanals and thiazolidinones or indole derivatives is another viable route.
High-Pressure Q-Tube Synthesis
A high-pressure reactor accelerates cyclocondensation reactions, as demonstrated for thiazolo[4,5-c]pyridazines. Adaptation for the target compound could involve:
-
Step 1 : React 3-oxo-2-arylhydrazonopropanal with indole-containing thiazolidinones under 5–10 bar pressure.
-
Step 2 : Isolate and functionalize the intermediate to introduce the carboxamide group.
Key Data :
This method reduces reaction time and improves atom economy.
Post-Modification and Amidation
The carboxamide group is typically introduced via amidation of a carboxylic acid or nitrile intermediate.
Nitrile to Amide Conversion
3-Cyanoacetyl indole derivatives are hydrolyzed to carboxylic acids, which are then coupled with amines.
Procedure :
-
Step 1 : Hydrolyze 3-cyanoacetyl indole to 3-carboxylic acid using HCl/EtOH.
-
Step 2 : Activate the acid with EDC/HOBt and react with 1H-indol-6-amine.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrolysis | HCl, EtOH, reflux, 6 h | 95 | |
| Amidation | EDC, HOBt, DCM, rt, 12 h | 78 |
This method ensures high yields for the carboxamide formation.
A summary of key methods and their advantages is provided below:
Optimization Insights :
-
Catalyst Selection : MIL-101(Cr)-based catalysts enhance MCR efficiency.
-
Solvent Choice : DME/H₂O mixtures optimize Suzuki coupling yields.
-
Pressure Conditions : High-pressure reactors reduce reaction times by 50–70%.
Mechanistic Considerations
The tetrazole ring formation typically proceeds via [2+3] cycloaddition between nitriles and azides. For MCRs, the UT-4CR mechanism involves:
-
Nitrilium Intermediate Formation : From aldehyde and isocyanide.
-
Azide Trapping : Capture by sodium azide to form the tetrazole ring.
Critical Factors :
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing indole and tetrazole moieties exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide and its derivatives can inhibit the growth of various cancer cell lines. For instance, a series of related compounds demonstrated potent cytotoxicity against human colon cancer (HCT-116) and lung cancer (A549) cell lines through MTT cytotoxicity assays .
- Antimicrobial Activities : The compound exhibits promising antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics or antifungal agents. The presence of both indole and tetrazole structures has been linked to enhanced bioactivity against microbial pathogens .
Cytotoxic Evaluation
A study evaluated the cytotoxic activity of several synthesized tetrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. Key findings include:
| Compound | Target Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 4a | A549 | 12.5 | High |
| 4b | HCT-116 | 15.0 | High |
| 4c | MCF-7 | 20.0 | Moderate |
| 4d | RPE-1 (normal) | >50 | Low |
These results indicate that while many derivatives show strong anticancer activity, they exhibit lower toxicity towards normal cells, suggesting a favorable therapeutic index for potential drug candidates .
Structure–Activity Relationship
The structure–activity relationship (SAR) analysis revealed that specific substitutions on the indole or tetrazole ring significantly influence biological activity. For example:
- Compound 4b , with a 4-nitrophenyl substitution at the 7-position, exhibited superior anticancer activity against human colon cancer compared to others.
This highlights the importance of molecular modifications in enhancing pharmacological efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring can interact with various enzymes and receptors, while the tetrazole and pyridine rings can enhance its binding affinity and selectivity. These interactions can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide and related compounds:
Structural and Functional Analysis
Core Heterocycle Variations: The tetrazolo[1,5-a]pyridine core in the target compound contrasts with the triazolo[1,5-a]pyrimidine in and the tetrazolo[1,5-a]quinoline in . The nicotinamide scaffold in lacks the tetrazole ring but shares a pyridine-carboxamide backbone, emphasizing the role of substituents in modulating target selectivity .
Substituent Effects: The indole group in the target compound provides a hydrogen-bond donor (NH) absent in the pyrrole-derived analog (). This difference could influence solubility and receptor interactions . Thiazolidinone moieties in introduce a sulfur atom and ketone group, increasing lipophilicity and rigidity, which may improve membrane permeability but reduce aqueous solubility .
Synthetic Approaches: The target compound likely employs amide coupling (similar to ), whereas uses multi-component reactions for triazolopyrimidines, offering efficiency but requiring precise control of reaction conditions .
Biological Activity
N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 278.27 g/mol. The compound features an indole moiety linked to a tetrazolo-pyridine structure and includes a carboxamide functional group, which is significant for its biological activity. The unique combination of these structural elements contributes to its diverse chemical properties and potential pharmacological applications.
Biological Activity
Research indicates that compounds containing indole and tetrazole moieties exhibit significant biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound show potent cytotoxic effects against various cancer cell lines. For instance, a series of synthesized compounds based on the tetrazolo-pyrimidine structure exhibited notable anticancer activities against human colon cancer (HCT-116) and lung cancer (A549) cell lines .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial effects, particularly against resistant strains due to its ability to interact with biological targets such as enzymes or receptors involved in microbial resistance mechanisms.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, suggesting their potential application in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR of this compound highlights how modifications to the indole or tetrazole moieties can influence biological activity. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| 4a | 4-Chlorophenyl at 7-position | Best anticancer activity against A549 cells |
| 4b | 4-Nitrophenyl at 7-position | Best anticancer activity against HCT-116 cells |
| 4c | 4-Bromophenyl at 7-position | Moderate anticancer activity compared to doxorubicin |
| 4h | Pyrrole ring at 7-position | Notable anticancer activity against multiple cell lines |
These findings indicate that subtle changes in the chemical structure can lead to significant variations in pharmacological effects, guiding future drug design efforts .
Case Studies and Research Findings
- Cytotoxic Evaluation : A study synthesized various derivatives of this compound and evaluated their cytotoxicity using the MTT assay across different cancer cell lines. Compounds exhibiting high potency included those with specific substitutions on the indole ring that enhanced their interaction with cellular targets .
- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted the binding affinities of this compound with key proteins involved in cancer pathways. These studies help elucidate the mechanism of action and inform modifications for improved efficacy.
- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that variations in substitution patterns significantly affect biological activity profiles. For instance, derivatives with enhanced lipophilicity showed improved bioavailability and efficacy in preclinical models .
Q & A
Q. What synthetic routes are commonly employed for preparing N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide, and what intermediates are critical?
The compound can be synthesized via coupling reactions between tetrazolo[1,5-a]pyridine-6-carboxylic acid derivatives and 6-aminoindole. Key intermediates include halogenated tetrazolo-pyridines (e.g., 6-chlorotetrazolo[1,5-a]pyridine) and activated indole amines. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres is typical . Purification often involves column chromatography or recrystallization from ethanol/dimethylformamide mixtures.
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation relies on:
- Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., indole NH at ~10 ppm, tetrazole ring protons at 8–9 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .
- Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) .
Q. What analytical methods are used to assess purity and stability under varying storage conditions?
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity (>95%) .
- Stability studies : Accelerated degradation tests under acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. What strategies mitigate side reactions during synthesis, such as tetrazole ring decomposition or indole oxidation?
- Temperature control : Maintaining reactions below 80°C to prevent tetrazole ring opening .
- Protective groups : Using tert-butyloxycarbonyl (Boc) for indole NH protection during coupling steps .
- Inert conditions : Conducting reactions under nitrogen/argon to avoid indole oxidation .
Q. How do structural modifications to the indole or tetrazole moieties influence biological activity?
- Indole substitutions : Introducing electron-withdrawing groups (e.g., -Cl, -F) at position 5 enhances binding to enzymes like α-glucosidase, as seen in tetrazolo[1,5-a]pyridin-8-amine derivatives .
- Tetrazole bioisosteres : Replacing tetrazole with carboxylic acids reduces metabolic stability but improves solubility, as observed in imidazo[1,5-a]pyridine analogs .
Q. What computational approaches predict the binding modes of this compound to therapeutic targets?
- Molecular docking : Using software like AutoDock Vina to simulate interactions with kinase domains or GPCRs .
- Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (tetrazole) and aromatic features (indole) for target engagement .
Q. What degradation pathways dominate under stressed conditions, and how are degradation products characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
